molecular formula C10H12O3 B13610162 2-(2-Methoxy-6-methylphenyl)acetic acid CAS No. 151858-71-8

2-(2-Methoxy-6-methylphenyl)acetic acid

Cat. No.: B13610162
CAS No.: 151858-71-8
M. Wt: 180.20 g/mol
InChI Key: MPCJTEVRQQHUSK-UHFFFAOYSA-N
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Description

2-(2-Methoxy-6-methylphenyl)acetic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(2-Methoxy-6-methylphenyl)acetic acid involves the hydrolysis of methoxybenzyl cyanide in the presence of concentrated sulfuric acid. The reaction is carried out at temperatures ranging from 90°C to 150°C. The process involves adding methoxybenzyl cyanide slowly into the sulfuric acid, followed by heat preservation and reflux reaction .

Industrial Production Methods

Industrial production of methoxyacetic acid, a related compound, typically involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This reaction is conducted in an aqueous solution at a pH value of ≤ 7 and temperatures around 50°C, yielding up to 95% of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-6-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenylacetic acids.

Scientific Research Applications

2-(2-Methoxy-6-methylphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-6-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of tumor cells by interfering with cellular metabolism and signaling pathways . It may also act on enzymes involved in oxidative and reductive processes, thereby affecting various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: Similar in structure but lacks the methyl group.

    Methoxyacetic acid: A simpler derivative with a methoxy group attached to the acetic acid.

Uniqueness

2-(2-Methoxy-6-methylphenyl)acetic acid is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

151858-71-8

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2-methoxy-6-methylphenyl)acetic acid

InChI

InChI=1S/C10H12O3/c1-7-4-3-5-9(13-2)8(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

MPCJTEVRQQHUSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)CC(=O)O

Origin of Product

United States

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